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Cat. No.: B1609853 Get Quote

This technical support center provides troubleshooting guidance for common error messages

and issues encountered while using the MOPAC software package. The information is tailored

for researchers, scientists, and professionals in drug development and related fields.

Frequently Asked Questions (FAQs) &
Troubleshooting Guides
Category 1: Self-Consistent Field (SCF) Convergence
Errors
Question: My calculation terminated with the error message "UNABLE TO ACHIEVE SELF-

CONSISTENCE" or "FAILED TO ACHIEVE SCF". What does this mean and how can I fix it?

Answer:

This is a common error indicating that the calculation could not converge on a stable electronic

state for your molecule. MOPAC employs several methods to achieve self-consistency, but

challenging systems can sometimes fail.[1][2]

Common Causes:

Poor Initial Guess: The starting electron density matrix might be a poor approximation,

leading to oscillations in the SCF procedure.[2]
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Slow Convergence: The electronic equations for your system may be inherently slow to

converge.[2]

Near-Degenerate Orbitals: If your molecule has orbitals that are very close in energy, it can

lead to instability and convergence issues.[3]

Troubleshooting Steps:

Increase SCF Iterations: The simplest solution is often to allow for more SCF cycles. This

can be done using the SCFRT keyword.

Use a Different Solver: MOPAC has several SCF convergence algorithms. While the default

is usually effective, for difficult cases, you can try alternatives.

Employ Damping: Damping can help to reduce oscillations in the SCF procedure.

Energy-Level Shift (SHIFT Technique): This technique can help stabilize convergence by

shifting the virtual molecular orbital energy levels.

Pulay's Method (DIIS): This method uses information from previous iterations to accelerate

convergence.

Camp-King Converger: This is a robust but computationally more expensive option that is

often successful when other methods fail.

Check Your Geometry: An unreasonable starting geometry can lead to a difficult electronic

structure to converge. Ensure your initial molecular geometry is chemically sensible.

Keywords for SCF Convergence:
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Keyword Description

SCFRT=n
Sets the maximum number of SCF iterations to

n.

SHIFT=n
Applies an energy-level shift of n to the virtual

orbitals.

PULAY Invokes Pulay's DIIS convergence method.

CAMP Invokes the Camp-King converger.

DAMP
Applies a damping procedure to the SCF

iterations.

PRECISE
Tightens the convergence criteria for both SCF

and geometry optimization.

Category 2: Geometry Optimization Errors
Question: I received a "GEOMETRY NOT properly optimized" or "TRUST RADIUS NOW LESS

THAN..." error during a geometry optimization. What should I do?

Answer:

These messages indicate that the geometry optimization algorithm has failed to find a

stationary point on the potential energy surface that meets the default convergence criteria.

This can happen for several reasons.

Common Causes:

Nearly Optimized Geometry: If the starting geometry is already very close to the minimum,

the trust radius for the optimization step can become too small, leading to premature

termination.

"Big Ring" Problem: For large, flexible rings, small changes in internal coordinates (bond

angles, dihedrals) can lead to large, unrealistic changes in the overall geometry, causing the

optimization to fail.
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Flat Potential Energy Surface: If the geometry is in a region where the energy changes very

little with atomic movement, the optimizer can struggle to find the direction of the minimum.

Incorrect Gradients: In some complex calculations (e.g., certain C.I. methods), the analytic

gradients might be calculated incorrectly.

Troubleshooting Steps:

Use Cartesian Coordinates: For systems with large rings or other complex topologies,

switching to Cartesian coordinates for the optimization can resolve many issues. This is done

using the XYZ keyword.

Adjust Optimization Criteria: You can override the default termination criteria. The LET

keyword can be helpful, and setting DDMIN=0 can also be effective, especially for reaction

paths.

Restart the Optimization: If the optimization failed close to a minimum, restarting the

calculation from the last geometry can sometimes lead to successful convergence.

Use a Different Optimizer: MOPAC has different optimization algorithms. If the default

EigenFollowing method fails, consider trying the NLLSQ optimizer, though TS is an

alternative for transition states.

Force Numerical Gradients: If you suspect issues with the analytical gradients, you can force

a numerical calculation of the derivatives by using NOANCI. Be aware that this is

computationally expensive.

Keywords for Geometry Optimization:
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Keyword Description

XYZ
Performs the geometry optimization in Cartesian

coordinates.

LET

Overrides the default check that can

prematurely stop a calculation if the trust radius

becomes too small.

DDMIN=0

Can be used in conjunction with LET to help

with optimizations, particularly for reaction

paths.

TS
A transition state optimization routine that can

be an alternative to NLLSQ.

NOANCI
Forces the use of numerical derivatives, which

can be a solution if analytical derivatives fail.

GEO-OK Overrides some safety checks on the geometry.

Category 3: Input and File System Errors
Question: My job fails immediately with an error like "NO ATOMS IN SYSTEM", "Cannot open

filename.out!", or "FILE: file.den is missing". How do I fix this?

Answer:

These errors typically point to problems with your input file's structure, file permissions, or the

location of necessary files.

Common Causes & Solutions:

NO ATOMS IN SYSTEM: This often means there's an issue with the formatting of your input

file before the geometry specification. A common mistake is having a blank line before the

keyword line. Your input file should have exactly three lines before the Z-matrix or Cartesian

coordinates, unless the + keyword is used to extend the keyword line.

Cannot open filename.out!: This indicates MOPAC cannot write to the output file. The

reasons could be:
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The output file already exists and is write-protected or owned by another user.

The directory you are running the calculation in is "read-only".

There is no available disk space.

FILE: file.den is missing (FATAL): This error occurs when you have requested to use a

density matrix from a previous calculation (e.g., for a restart), but the specified .den file does

not exist in the current directory.

GAUSSIAN INPUT REQUIRES STAND-ALONE JOB: When using Gaussian-formatted

geometry input, only one such geometry is allowed per run unless the AIGIN keyword is

used. To fix this, either add AIGIN or split the run into separate jobs.

General Advice:

Check File Permissions: Ensure you have read and write permissions in the directory where

you are running MOPAC.

Verify File Paths: If you are referencing files, make sure the paths are correct.

Review Input File Structure: Carefully check your MOPAC input file against examples in the

manual to ensure the formatting is correct.

MOPAC Troubleshooting Workflow
The following diagram illustrates a general workflow for troubleshooting common MOPAC

errors.
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MOPAC Calculation Fails

Identify Error Type

SCF Convergence Error
('UNABLE TO ACHIEVE SELF-CONSISTENCE')

SCF

Geometry Optimization Error
('GEOMETRY NOT optimized')

Geometry

Input/File Error
('NO ATOMS', 'Cannot open')

Input/File

Other Error

Other

Check Initial Geometry
(Is it reasonable?)

Use Cartesian Coordinates
(XYZ)

Verify Input File Format
(blank lines, keywords)

Consult MOPAC Manual
& Error Message List

Increase SCF Cycles
(SCFRT=n)

Change Converger
(PULAY, CAMP, SHIFT)

Calculation Successful

If successful

Adjust Optimizer
(LET, DDMIN=0)

If successful

Check File/Directory Permissions

If successful

If successful

Click to download full resolution via product page

Caption: A flowchart for troubleshooting common MOPAC calculation errors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1609853?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

